2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Introduction of Chlorobenzyl Group: The benzimidazole core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Formation of Acetohydrazide: The resulting compound is further reacted with thioacetic acid to form the acetohydrazide intermediate.
Condensation with Dimethoxybenzaldehyde: Finally, the acetohydrazide intermediate is condensed with 2,5-dimethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and antiviral agent due to its benzimidazole core, which is known for its pharmacological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, inhibiting their function. The chlorobenzyl group enhances the compound’s ability to penetrate cell membranes, while the dimethoxyphenyl group can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the dimethoxyphenyl group, which can enhance its pharmacological properties and provide additional sites for chemical modification.
Properties
Molecular Formula |
C25H23ClN4O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-20-11-12-23(33-2)18(13-20)14-27-29-24(31)16-34-25-28-21-5-3-4-6-22(21)30(25)15-17-7-9-19(26)10-8-17/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
BGJAIFINUNIRIL-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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